4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a complex organic compound with significant pharmaceutical relevance. It is classified under the category of benzodiazepines, which are known for their psychoactive effects. The compound's unique structure incorporates a benzoxadiazepine core, which contributes to its biological activity.
This compound was first synthesized and characterized in the early 2000s, with its chemical properties documented in various patents and scientific literature. Its classification as a benzodiazepine derivative suggests potential applications in medicinal chemistry, particularly in the development of anxiolytic and antidepressant agents .
The synthesis of 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one typically involves several steps:
The molecular formula of 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is C15H9ClF3N3O2, with a molar mass of approximately 355.7 g/mol.
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm structural integrity .
The compound can partake in various chemical reactions typical for benzodiazepines:
These reactions are crucial for modifying the compound to enhance its pharmacological profile or to create derivatives for further study .
The mechanism of action for 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one likely involves modulation of neurotransmitter systems in the brain. Specifically:
Further studies would be needed to elucidate the precise binding interactions and efficacy compared to existing medications .
The physical properties of 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to the presence of halogenated groups which can be reactive under certain conditions .
The potential applications of 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one span various fields:
Ongoing research may uncover additional therapeutic uses or modifications that enhance its effectiveness or reduce side effects .
This compound (CAS 861210-70-0) features a complex polycyclic architecture with the systematic IUPAC name 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one. Its molecular formula is C₁₅H₉ClF₃N₃O₂ (molecular weight: 355.70 g/mol), integrating three distinct heterocyclic components [1]:
CC1=NN(C(=O)C2=CC=CC=C2O1)C3=C(C=C(C=N3)C(F)(F)F)Cl
[1]. Table 1: Structural Attributes of the Benzoxadiazepine Core
Component | Structural Features | Role in Molecular Architecture |
---|---|---|
Pyridine Ring | 3-Cl, 5-CF₃ substitutions; N-atom at position 1 | Electron-deficient domain; enhances receptor affinity |
Benzoxadiazepine | Fused benzene-oxadiazepine; carbonyl at C5; methyl at C2 | Provides planar scaffold for GABA receptor interaction |
Fusion Pattern | Non-planar junction between heterocycles | Controls three-dimensional binding orientation |
Benzoxadiazepines evolved from classical 1,4-benzodiazepines (e.g., diazepam, discovered 1955), which revolutionized anxiolytic therapy by targeting GABAA receptors with higher safety than barbiturates [2] [6]. Key milestones include:
Table 2: Evolution of Benzodiazepine-like Scaffolds
Generation | Core Structure | Example Compounds | Limitations Addressed |
---|---|---|---|
First (1960s) | 1,4-Benzodiazepine | Diazepam, Lorazepam | High sedation; tolerance |
Second (1980s) | Triazolobenzodiazepine | Alprazolam, Triazolam | Short half-life; rebound anxiety |
Third (2000s+) | Benzoxadiazepine | Title compound | Subtype selectivity; metabolic stability |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1